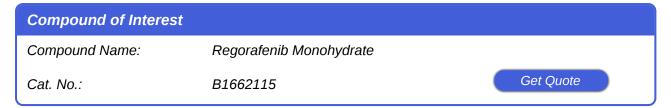


Application Note: Quantification of Regorafenib Monohydrate in Bulk Drug by RP-HPLC

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Introduction

Regorafenib Monohydrate (REG) is an oral multi-kinase inhibitor used in the treatment of various cancers.[1] Accurate and precise quantification of the active pharmaceutical ingredient (API) in the bulk drug is critical for ensuring quality control and dosage uniformity. This application note describes a simple, isocratic RP-HPLC method for the determination of Regorafenib Monohydrate. The method is validated according to the International Council for Harmonisation (ICH) guidelines and is demonstrated to be linear, accurate, precise, and robust, making it suitable for routine quality control analysis.[2][3][4]

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. An isocratic elution with a mobile phase composed of Methanol and Phosphate buffer provides a well-resolved, symmetric peak for Regorafenib with a short run time.[5]

Table 1: Optimized Chromatographic Conditions



Parameter	Specification
Stationary Phase (Column)	Symmetry C18 (250 mm x 4.6 mm, 5 μm) [5]
Mobile Phase	Methanol : Phosphate Buffer (pH 4.8) (70:30 v/v)[5]
Flow Rate	1.0 mL/min[5]
Detection Wavelength	UV at 268 nm[5]
Injection Volume	20 μL
Column Temperature	Ambient

| Run Time | ~7 minutes |

Experimental Protocols

- 1. Materials and Reagents
- Regorafenib Monohydrate Reference Standard
- Regorafenib Monohydrate Bulk Drug Sample
- Methanol (HPLC Grade)
- Potassium Dihydrogen Orthophosphate (AR Grade)
- Orthophosphoric Acid (AR Grade)
- Water (HPLC Grade)
- 2. Instrumentation
- HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.
- Chromatography data acquisition and processing software.



- Analytical balance
- pH meter
- Sonicator
- 0.45 μm membrane filters
- 3. Preparation of Solutions
- Phosphate Buffer (pH 4.8): Dissolve an appropriate amount of Potassium Dihydrogen
 Orthophosphate in HPLC grade water to achieve the desired buffer concentration. Adjust the pH to 4.8 using dilute Orthophosphoric Acid.
- Mobile Phase Preparation: Mix Methanol and the prepared Phosphate Buffer in a 70:30 (v/v) ratio. Filter the solution through a 0.45 μm membrane filter and degas in an ultrasonic bath for 15 minutes before use.[5]
- Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Regorafenib
 Monohydrate reference standard and transfer it to a 25 mL volumetric flask. Dissolve and make up to the volume with the mobile phase.[5]
- Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to obtain concentrations in the range of 2-16 µg/mL.[3]
- Sample Solution (Bulk Drug): Accurately weigh approximately 25 mg of the **Regorafenib Monohydrate** bulk drug sample, transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with the mobile phase. Further dilute this solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 10 μg/mL).
- 4. Method Validation Protocol

The method was validated as per ICH Q2(R1) guidelines for the following parameters:[4][6]

 System Suitability: Before sample analysis, the chromatographic system's performance is verified.[7] A standard solution is injected six times, and parameters such as theoretical



plates, tailing factor, and the relative standard deviation (%RSD) of the peak area are calculated.[8][9]

- Linearity: The linearity of the method is assessed by injecting the prepared working standard solutions (2-16 μg/mL) in triplicate.[3] A calibration curve is constructed by plotting the mean peak area against the concentration, and the correlation coefficient (R²) is determined.[5]
- Accuracy: The accuracy is determined by the recovery method. A known amount of standard drug is added to the pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated.[4]
- Precision:
 - Repeatability (Intra-day Precision): Six replicate injections of a single standard concentration are made on the same day, and the %RSD is calculated.
 - Intermediate Precision (Inter-day Precision): The repeatability assay is performed on a different day by a different analyst to assess the method's reproducibility.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.[5]
 - \circ LOD = 3.3 \times (σ / S)
 - \circ LOQ = 10 \times (σ / S)
 - \circ Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curve.
- Robustness: The reliability of the method is evaluated by introducing small, deliberate variations in chromatographic conditions, such as the flow rate (±0.1 mL/min) and mobile phase composition (±2%). The effect on the results is monitored.

Data Presentation

The quantitative results from the method validation are summarized in the following tables.

Table 2: System Suitability Parameters



Parameter	Acceptance Criteria	Observed Value
Theoretical Plates (N)	> 2000	~5500
Tailing Factor (T)	≤ 2.0	~1.2

 $| \% RSD \text{ of Peak Area (n=6)} | \le 2.0\% | 0.85\% |$

Table 3: Linearity and Range

Parameter	Result
Linearity Range	2 - 16 μg/mL
Regression Equation	y = 58945x + 9634[5]

| Correlation Coefficient (R²) | ≥ 0.999 |

Table 4: Accuracy (% Recovery)

Level	Amount Spiked (μg/mL)	Amount Recovered (μg/mL)	% Recovery
80%	8	7.92	99.0%
100%	10	10.05	100.5%
120%	12	12.14	101.2%

| Mean % Recovery | | | 100.2% |

Table 5: Precision (%RSD)

Precision Type	%RSD
Repeatability (Intra-day)	0.65%

| Intermediate (Inter-day) | 0.92% |



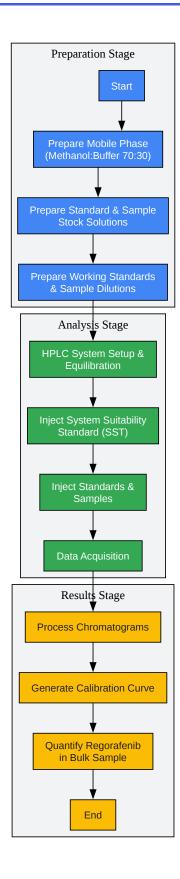
Table 6: LOD and LOQ

Parameter	Result
Limit of Detection (LOD)	0.90 μg/mL[3]

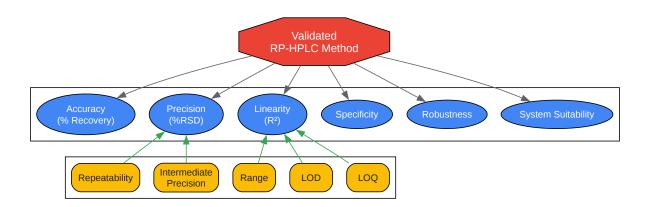
| Limit of Quantitation (LOQ) | 2.90 μ g/mL[3] |

Visualizations









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